molecular formula C4H3F5N2S B6450412 2-(pentafluoro-??-sulfanyl)pyrimidine CAS No. 2498580-12-2

2-(pentafluoro-??-sulfanyl)pyrimidine

Cat. No.: B6450412
CAS No.: 2498580-12-2
M. Wt: 206.14 g/mol
InChI Key: GWZDITLFZGFIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentafluorosulfanyl)pyrimidine is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a pyrimidine ring The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects

Mechanism of Action

Target of Action

The primary targets of pyrimidine derivatives, such as 2-(pentafluoro-??-sulfanyl)pyrimidine, are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The mode of action of this compound involves its interaction with these inflammatory mediators. The compound exhibits an inhibitory response against the expression and activities of these mediators . This results in a reduction of the inflammatory response in the body.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, the compound disrupts the normal progression of these pathways . The downstream effects include a reduction in inflammation and associated symptoms.

Result of Action

The result of the action of this compound at the molecular and cellular level is a reduction in the inflammatory response. By inhibiting key inflammatory mediators, the compound reduces inflammation and associated symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . Its unique physicochemical parameters, including its high polarity and lipophilicity, could also influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pentafluorosulfanyl)pyrimidine typically involves the incorporation of the pentafluorosulfanyl group onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with a pentafluorosulfanyl-containing reagent under specific conditions. For example, the reaction of 2-chloro-5-(pentafluoro-λ6-sulfanyl)aniline with triphosgene in the presence of triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of 2-(pentafluorosulfanyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of commercially available synthons and optimized reaction conditions can facilitate the efficient production of this compound. The incorporation of the pentafluorosulfanyl group through common synthetic transformations, such as amide coupling and reductive amination, is also explored .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluorosulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states.

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-(Pentafluorosulfanyl)pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

pentafluoro(pyrimidin-2-yl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5N2S/c5-12(6,7,8,9)4-10-2-1-3-11-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZDITLFZGFIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.